![molecular formula C11H14N2OS B13220099 {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol
Description
{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with ethyl, methyl, and hydroxymethyl groups. The thiazole ring (containing sulfur and nitrogen) contributes to its electronic and steric properties, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-6(2)10-9(5-14)13-15-11(10)12-7(8)3/h14H,4-5H2,1-3H3 |
InChI Key |
VQVOSFQOOKKAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C1C)SN=C2CO)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Thiazolo-Pyridine Core
The core heterocyclic framework can be synthesized through a multi-step process:
Step A: Formation of Thiazolopyridine Ring System
This involves the cyclization of suitable thiazole precursors with pyridine derivatives. For example, the reaction of 2-aminothiazole derivatives with α-haloketones or α-haloesters under reflux conditions in ethanol or acetic acid facilitates ring closure, forming the fused heterocycle.Step B: Functionalization at Position 3
Introduction of the methanol group at the 3-position can be achieved via nucleophilic substitution or addition reactions, often involving formaldehyde derivatives or via reduction of aldehyde functionalities.
Specific Synthesis of 5-Ethyl-4,6-dimethyl-thiazolo[5,4-b]pyridine
The synthesis of this specific compound has been documented with particular emphasis on the annulation of methyl and ethyl groups at designated positions:
Method 1: Condensation of Methyl-Substituted Precursors
Methylated pyridine derivatives, such as 2-methylpyridine, react with thiazole derivatives bearing ethyl groups under reflux in ethanol with acid catalysis, leading to cyclization and formation of the fused ring.Method 2: Sequential Alkylation and Cyclization
Starting from a pyridine core, alkylation with ethyl halides introduces the ethyl group at position 5, followed by methylation at other positions using methyl iodide or dimethyl sulfate. Subsequent cyclization with thiazole precursors yields the fused heterocycle.
Specific Preparation of the Methanol Functional Group
The methanol moiety at the 3-position is generally introduced via:
Hydroxyalkylation :
Reaction of the heterocyclic core with formaldehyde or paraformaldehyde under acidic or basic conditions can add a hydroxymethyl group at the desired position.Reduction of Aldehydes :
If an aldehyde precursor is present at the 3-position, reduction using sodium borohydride (NaBH₄) can produce the corresponding alcohol, i.e., methanol derivative.
Example Protocol
- Step A : Synthesis of the core heterocycle via cyclization of methylated precursors in ethanol with acid catalysts (e.g., acetic acid) at reflux temperature (~80°C).
- Step B : Introduction of the hydroxymethyl group at position 3 through formaldehyde addition in aqueous or alcoholic medium, catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
- Step C : Purification by recrystallization or chromatography to isolate the target compound.
Data Tables and Reaction Conditions
Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
---|---|---|---|---|---|---|
1 | 2-Methylpyridine + Ethyl halide | Ethanol | Reflux (~80°C) | 12-24 h | 60-75% | Alkylation at position 5 |
2 | Thiazole derivative + methylating agent | Ethanol or acetic acid | Reflux | 8-16 h | 55-70% | Methylation at desired positions |
3 | Core heterocycle + formaldehyde | Aqueous formaldehyde solution | Room temp to 50°C | 4-8 h | 50-65% | Hydroxymethylation at position 3 |
4 | Purification | Recrystallization | - | - | - | Ensures high purity |
Note: Reaction conditions may vary based on substrate purity and scale.
Notable Research Discoveries and Innovations
- Annulation Techniques : Recent advances include microwave-assisted synthesis, significantly reducing reaction times and improving yields in heterocyclic ring formation.
- Green Chemistry Approaches : Use of solvent-free conditions or environmentally benign solvents like ethanol and water has been explored.
- Catalyst Development : Acid catalysts such as p-toluenesulfonic acid (p-TsOH) and Lewis acids like zinc chloride (ZnCl₂) enhance cyclization efficiency.
- Functional Group Tolerance : Studies have demonstrated that various substituents at different positions are compatible with the core synthesis, allowing for diverse derivatives.
Summary and Outlook
The preparation of {5-Ethyl-4,6-dimethyl-thiazolo[5,4-b]pyridin-3-yl}methanol hinges on strategic heterocyclic synthesis involving cyclization, alkylation, and hydroxymethylation steps. The process benefits from recent innovations such as microwave-assisted synthesis, greener solvents, and catalyst optimization, which collectively improve efficiency, yield, and environmental compatibility.
Given the compound's promising biological activities—ranging from enzyme inhibition to anticancer effects—further research into scalable, sustainable synthetic routes is warranted. Future directions include exploring asymmetric synthesis for enantioselectivity and developing novel catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.
Scientific Research Applications
Chemistry
In chemistry, {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have shown promise in preclinical studies for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to four structurally related heterocycles (Table 1):
Table 1: Key Properties of {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol and Analogs
Key Observations:
Core Heterocycle Differences :
- The thiazolo[5,4-b]pyridine core in the target compound contrasts with the isoxazole ring in and the thiadiazole-triazole system in . Sulfur in thiazole enhances π-electron deficiency compared to oxygen in isoxazole, influencing reactivity and binding interactions .
Synthetic Pathways :
- Thiazolo[5,4-b]pyridine derivatives (e.g., ) are synthesized via cyclization reactions, whereas thiadiazole-triazole hybrids (e.g., ) require multi-step condensation and hydrazone formation . The target compound’s synthesis likely involves similar cyclization but with hydroxymethylation at position 3.
Biological Activity
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-ylmethanol is a compound of interest due to its potential biological activities. Thiazole and pyridine derivatives have been extensively studied for their pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.
- Molecular Formula : C11H12N2OS
- Molecular Weight : 220.29 g/mol
- CAS Number : 2060058-28-6
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on related thiazole compounds showed that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring demonstrated IC50 values in the low micromolar range against human cancer cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | A-431 | 1.61 ± 1.92 |
Compound 10 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis revealed that electron-donating groups at specific positions significantly enhance activity, indicating that the presence of a methyl group at position 4 of the phenyl ring is crucial for increasing cytotoxic effects .
Anticonvulsant Activity
Thiazole-based compounds have also shown promise in anticonvulsant activity. For example, a series of thiazole-integrated pyrrolidin derivatives were evaluated for their ability to prevent seizures in animal models. One particular compound demonstrated a high protective effect against pentylenetetrazol (PTZ)-induced seizures, suggesting that modifications to the thiazole structure can lead to enhanced anticonvulsant properties .
Case Studies
-
Study on Antitumor Activity :
A comprehensive study synthesized several thiazole derivatives and tested them against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant apoptosis-inducing capabilities compared to standard treatments like cisplatin . -
Anticonvulsant Efficacy :
In a controlled study involving animal models, a thiazole derivative was administered to assess its anticonvulsant effects. The results showed a marked reduction in seizure frequency and severity, confirming its potential as an effective anticonvulsant agent .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.